3-(Cyanomethyl)benzonitrile

Description

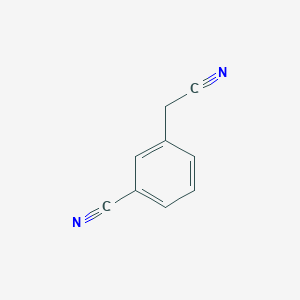

Structure

3D Structure

Properties

IUPAC Name |

3-(cyanomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKZSMMMKYJQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333949 | |

| Record name | 3-(Cyanomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16532-78-8 | |

| Record name | 3-(Cyanomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyanomethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-(Cyanomethyl)benzonitrile molecular structure

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 3-(Cyanomethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of 3-(Cyanomethyl)benzonitrile (CAS No. 16532-78-8), a key bifunctional aromatic compound. We delve into its core molecular structure, exploring the distinct electronic environments of its aromatic and aliphatic nitrile groups, which dictate its unique regioselective reactivity. This document synthesizes fundamental physicochemical properties, predictive spectroscopic signatures, and validated synthetic protocols. A central focus is placed on the principle of differential reactivity, exemplified by biocatalytic transformations that selectively target one nitrile group while preserving the other. Detailed experimental workflows, safety protocols, and applications in medicinal chemistry are presented, offering researchers and drug development professionals a foundational resource for leveraging this versatile building block in complex molecular synthesis.

Introduction to 3-(Cyanomethyl)benzonitrile

3-(Cyanomethyl)benzonitrile is an organic compound featuring a benzene ring substituted at the meta-position with both a cyano (-C≡N) group and a cyanomethyl (-CH₂C≡N) group.[1][2] Its molecular formula is C₉H₆N₂ and it has a molecular weight of 142.16 g/mol .[1][3] This unique arrangement of two chemically distinct nitrile functionalities makes it a highly valuable and versatile intermediate in organic synthesis.[1] The nitrile groups can be strategically transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and ketones.[1] This capacity for selective manipulation is crucial in the multi-step synthesis of complex, biologically active molecules, positioning 3-(cyanomethyl)benzonitrile as a molecule of significant interest for pharmaceutical and materials science applications.[2]

Physicochemical and Structural Properties

The defining characteristic of 3-(cyanomethyl)benzonitrile is the electronic disparity between its two nitrile groups. The aromatic nitrile is directly bonded to an sp²-hybridized carbon of the benzene ring, while the aliphatic nitrile is attached to an sp³-hybridized carbon in the cyanomethyl side chain.[1] This structural difference is the primary driver of its selective reactivity.

| Property | Value | Source |

| CAS Number | 16532-78-8 | [1][2][3] |

| Molecular Formula | C₉H₆N₂ | [1][2][3] |

| Molecular Weight | 142.16 g/mol | [1][3] |

| IUPAC Name | 3-(cyanomethyl)benzonitrile | [3] |

| Synonyms | 3-Cyanophenylacetonitrile, 3-Cyanobenzylcyanide | [2][3] |

| Appearance | Solid | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

The aromatic nitrile group participates in the π-system of the benzene ring, influencing its electron density and reactivity. In contrast, the aliphatic nitrile is electronically isolated from the ring by the methylene (-CH₂) bridge. Furthermore, the protons on this methylene bridge are activated by the adjacent electron-withdrawing cyano group, rendering them acidic and enabling reactions that proceed via a carbanion intermediate.[1]

Predictive Spectroscopic Characterization

For any researcher working with this compound, spectroscopic analysis is critical for structural verification and purity assessment. Based on its molecular structure, the following spectral characteristics are anticipated:

-

¹H NMR Spectroscopy: The spectrum would feature signals from the aromatic protons on the benzene ring, typically in the δ 7.5-8.0 ppm range, with splitting patterns dictated by their meta-substitution. A key singlet, corresponding to the two protons of the methylene bridge (-CH₂-), would be expected further upfield, likely in the δ 3.8-4.2 ppm range, due to the deshielding effect of the adjacent nitrile group.

-

¹³C NMR Spectroscopy: Distinct signals for each carbon are expected. The two nitrile carbons should appear as separate peaks in the δ 115-125 ppm region, with the aromatic nitrile carbon likely appearing at a slightly different chemical shift than the aliphatic one. The methylene carbon would produce a signal in the aliphatic region, while the four unique aromatic carbons would be found in the δ 110-140 ppm range.

-

Infrared (IR) Spectroscopy: Two distinct C≡N stretching frequencies should be observable. The aromatic nitrile stretch typically appears around 2220-2240 cm⁻¹, while the aliphatic nitrile stretch is found at a slightly higher frequency, around 2240-2260 cm⁻¹. The presence of both peaks is a strong indicator of the compound's integrity.

-

Mass Spectrometry: The electron ionization mass spectrum should show a molecular ion peak (M⁺) at m/z = 142.[3] Common fragmentation patterns would likely involve the loss of HCN (m/z = 27) or the cleavage of the cyanomethyl group, leading to characteristic fragments observed at m/z = 115 and 114.[3]

Synthesis and Reaction Chemistry

The utility of 3-(cyanomethyl)benzonitrile is rooted in its synthesis and subsequent selective reactions.

General Synthetic Pathway: Nucleophilic Substitution

A common and reliable method for synthesizing arylacetonitriles involves the nucleophilic substitution of a corresponding benzylic halide with a cyanide salt. This approach is readily adaptable for the synthesis of 3-(cyanomethyl)benzonitrile.

Caption: General workflow for the synthesis of 3-(Cyanomethyl)benzonitrile.

Protocol 1: Synthesis of 3-(Cyanomethyl)benzonitrile

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: To the flask, add 3-(bromomethyl)benzonitrile (1.0 eq) and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition: Add sodium cyanide (NaCN, ~1.1 eq) to the solution portion-wise. Caution: NaCN is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction to room temperature and carefully pour it into a beaker of ice water to quench.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to yield pure 3-(cyanomethyl)benzonitrile.

The Principle of Regioselective Reactivity

The differential reactivity of the two nitrile groups is the most powerful feature of this molecule. This allows for stepwise chemical modifications, which is a cornerstone of modern synthetic strategy.

Caption: Regioselective reaction pathways of 3-(Cyanomethyl)benzonitrile.

Case Study: Regioselective Biotransformation

A compelling demonstration of selectivity is the enzymatic hydrolysis using the bacterium Rhodococcus rhodochrous.[1] This microorganism expresses nitrile-hydrolyzing enzymes that can differentiate between the two nitrile groups with high fidelity.[1]

Causality: The enzymes selectively target the aromatic nitrile group. This specificity arises from the steric and electronic presentation of the nitrile to the enzyme's active site. The aromatic nitrile, being part of a planar, electron-rich system, is a better substrate for the nitrile hydratase of this organism compared to the sterically more flexible and electronically different aliphatic nitrile. This biotransformation efficiently produces 3-(cyanomethyl)benzoic acid, leaving the aliphatic nitrile intact.[1]

Protocol 2: Biocatalytic Hydrolysis

-

Culture Preparation: Cultivate Rhodococcus rhodochrous LL100-21 in a suitable growth medium (e.g., containing benzonitrile or propionitrile to induce the necessary enzymes).[1]

-

Cell Harvesting: Harvest the bacterial cells by centrifugation and wash with a phosphate buffer (e.g., pH 7.0).

-

Reaction Setup: Prepare a reaction mixture by suspending the harvested cells in the phosphate buffer.

-

Substrate Addition: Add 3-(cyanomethyl)benzonitrile to the cell suspension. The substrate can be added directly or as a solution in a water-miscible solvent like ethanol to aid solubility.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitoring: Monitor the conversion of the starting material and the formation of 3-(cyanomethyl)benzoic acid using High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Once the reaction is complete, remove the bacterial cells by centrifugation or filtration.

-

Purification: Acidify the supernatant to precipitate the 3-(cyanomethyl)benzoic acid product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Applications in Drug Development

The true value of 3-(cyanomethyl)benzonitrile for drug development professionals lies in its role as a bifunctional building block. After a selective transformation, such as the biocatalytic hydrolysis described above, the resulting molecule contains two distinct functional groups (a carboxylic acid and a nitrile) that can be addressed in subsequent synthetic steps.

-

Scaffold Synthesis: The carboxylic acid can be used for amide bond formation, a cornerstone of medicinal chemistry, while the remaining nitrile can be reduced to a primary amine for further functionalization.

-

Heterocyclic Chemistry: The dual functionality is ideal for constructing complex heterocyclic ring systems, which are prevalent in many approved drugs.

-

Linker Chemistry: The molecule can serve as a rigid linker in the design of proteolysis-targeting chimeras (PROTACs) or other targeted therapies, where precise spatial orientation of different binding moieties is critical.

While its ortho-isomer is a known precursor to the isoquinoline skeleton, the meta-isomer provides a different geometric arrangement, enabling access to a distinct and valuable chemical space for library synthesis and lead optimization.[1]

Safety, Handling, and Storage

As with all nitrile-containing compounds, 3-(cyanomethyl)benzonitrile must be handled with appropriate precautions due to potential toxicity.[2] Exposure should be treated as potential cyanide poisoning.[4]

| Hazard Statement | Description |

| H301 + H311 | Toxic if swallowed or in contact with skin.[4] |

| H330 | Fatal if inhaled.[4] |

Protocol 3: Safe Handling and Emergency Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles. A face shield is recommended when handling larger quantities.[4][5]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling, even if gloves were worn.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][6]

-

First Aid (SPEED IS ESSENTIAL):

-

Inhalation: Immediately remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth) and seek immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

-

Conclusion

3-(Cyanomethyl)benzonitrile is more than a simple aromatic dinitrile; it is a sophisticated synthetic intermediate whose value is derived from the structural and electronic asymmetry of its functional groups. Its capacity for regioselective transformation, particularly through elegant biocatalytic methods, allows for the creation of bifunctional building blocks that are essential for the efficient construction of complex molecular architectures. For researchers in organic synthesis and drug discovery, a thorough understanding of its molecular properties and reactivity is paramount to unlocking its full potential in the development of novel therapeutics and advanced materials.

References

-

National Institutes of Health (NIH). 3-(Cyanomethyl)benzonitrile | C9H6N2 | CID 519280 - PubChem. [Link]

-

Kasturi Aromatics. Product Identification Synonyms: Benzeneacetonitrile; Benzyl cyanide - Safety Data Sheet. [Link]

-

SAFETY DATA SHEET. 11 - SAFETY DATA SHEET. [Link]

-

ResearchGate. Reaction of 3 with benzonitrile. DFT calculated Gibbs energies. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

-

PubChemLite. 3-(cyanomethyl)benzonitrile (C9H6N2). [Link]

- Google Patents. CN104892456A - Method for preparing benzonitrile compound.

- Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 16532-78-8: 3-(cyanomethyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 3. 3-(Cyanomethyl)benzonitrile | C9H6N2 | CID 519280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. kasturiaromatics.com [kasturiaromatics.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 3-(Cyanomethyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 3-(cyanomethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and other advanced materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of methodologies, mechanistic insights, and practical, field-proven protocols. We will explore the most prevalent and efficient synthetic routes, focusing on the conversion of readily available starting materials such as m-tolunitrile and 3-cyanobenzaldehyde. Each pathway is critically evaluated, emphasizing the underlying chemical principles and providing detailed experimental procedures to ensure reproducibility and scalability.

Introduction: The Significance of 3-(Cyanomethyl)benzonitrile

3-(Cyanomethyl)benzonitrile, also known as 3-cyanophenylacetonitrile, is a dinitrile compound featuring both an aromatic and an aliphatic nitrile group.[1][2] This unique structural arrangement makes it a highly versatile building block in organic synthesis. The differential reactivity of the two nitrile groups allows for selective chemical transformations, enabling the construction of complex molecular architectures.[1] Nitrile moieties are readily converted into a variety of other functional groups, including amines, amides, carboxylic acids, and ketones, further expanding the synthetic utility of this intermediate.[1] Its application in the synthesis of bioactive molecules underscores its importance in medicinal chemistry and drug discovery.

Primary Synthetic Pathways

Two principal and strategically sound synthetic routes to 3-(cyanomethyl)benzonitrile have been established, starting from either m-tolunitrile or 3-cyanobenzaldehyde. The choice of pathway is often dictated by the availability of starting materials, scalability requirements, and the specific purity profile desired for the final product.

Pathway 1: Synthesis from m-Tolunitrile

This is arguably the most direct and widely employed route for the synthesis of 3-(cyanomethyl)benzonitrile. It is a two-step process that begins with the selective bromination of the benzylic position of m-tolunitrile, followed by a nucleophilic substitution with a cyanide source.

Logical Workflow for Synthesis from m-Tolunitrile

Caption: A two-step synthesis of 3-(cyanomethyl)benzonitrile from m-tolunitrile.

Step 1: Benzylic Bromination of m-Tolunitrile

The initial step involves the free-radical bromination of the methyl group of m-tolunitrile to yield 3-(bromomethyl)benzonitrile. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to provide a low, constant concentration of bromine, which favors selective benzylic halogenation over aromatic bromination. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and conducted in a non-polar solvent like carbon tetrachloride or cyclohexane.[3]

Experimental Protocol: Benzylic Bromination

-

To a solution of m-tolunitrile (1.0 equivalent) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 equivalents).[3]

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-(bromomethyl)benzonitrile can be purified by column chromatography or used directly in the next step if of sufficient purity.

Step 2: Nucleophilic Cyanation of 3-(Bromomethyl)benzonitrile

The second step is a nucleophilic substitution reaction where the bromide in 3-(bromomethyl)benzonitrile is displaced by a cyanide ion. This can be achieved through several methods, with the choice often balancing reactivity, safety, and cost.

Method A: Cyanation with Sodium Cyanide using Phase-Transfer Catalysis

This is a classic and effective method for the cyanation of benzyl halides. However, the low solubility of sodium cyanide in many organic solvents can be a limiting factor.[4] Phase-transfer catalysis (PTC) is employed to overcome this issue by facilitating the transfer of the cyanide anion from the aqueous or solid phase into the organic phase where the reaction occurs.[1][4][5] Quaternary ammonium salts are commonly used as phase-transfer catalysts.[4]

Experimental Protocol: Cyanation with NaCN and PTC

-

In a round-bottom flask, dissolve 3-(bromomethyl)benzonitrile (1.0 equivalent) in a suitable organic solvent such as toluene or dichloromethane.

-

Add an aqueous solution of sodium cyanide (1.2-1.5 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05-0.1 equivalents).

-

Stir the biphasic mixture vigorously at a slightly elevated temperature (e.g., 50-60 °C) for several hours, monitoring the reaction by TLC.

-

After completion, separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 3-(cyanomethyl)benzonitrile by column chromatography or distillation under reduced pressure.

Method B: Catalytic Cyanation with Potassium Ferrocyanide

In recent years, there has been a significant push towards developing safer and more environmentally friendly synthetic methods. Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a less toxic and inexpensive alternative to alkali metal cyanides.[6][7] This method typically requires a transition metal catalyst, such as palladium or nickel, to facilitate the cyanation.[6][7][8]

Experimental Protocol: Catalytic Cyanation with K₄[Fe(CN)₆]

-

In a reaction vessel under an inert atmosphere, combine 3-(bromomethyl)benzonitrile (1.0 equivalent), potassium ferrocyanide (as the cyanide source), a palladium or nickel catalyst (e.g., Pd(OAc)₂, NiCl₂), and a suitable ligand (e.g., dppf) in a solvent like dimethylacetamide (DMAc).[9]

-

Heat the mixture to a specified temperature (e.g., 120 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC.[9]

-

Cool the reaction mixture, dilute it with an organic solvent, and wash with water.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the product by column chromatography.[9]

Pathway 2: Synthesis from 3-Cyanobenzaldehyde

An alternative synthetic strategy begins with 3-cyanobenzaldehyde, a versatile and commercially available starting material.[10] This pathway is typically a multi-step process that converges with the intermediate from the m-tolunitrile route.

Logical Workflow for Synthesis from 3-Cyanobenzaldehyde

Caption: A multi-step synthesis of 3-(cyanomethyl)benzonitrile from 3-cyanobenzaldehyde.

Step 1: Reduction of 3-Cyanobenzaldehyde to 3-Cyanobenzyl Alcohol

The initial step involves the reduction of the aldehyde functionality in 3-cyanobenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones in the presence of less reactive functional groups like nitriles.

Step 2: Conversion of 3-Cyanobenzyl Alcohol to 3-(Bromomethyl)benzonitrile

The resulting 3-cyanobenzyl alcohol is then converted to the corresponding benzylic bromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Step 3: Nucleophilic Cyanation

The final step is the same nucleophilic cyanation of 3-(bromomethyl)benzonitrile as described in Pathway 1, utilizing either sodium cyanide with phase-transfer catalysis or a catalytic system with potassium ferrocyanide.

Quantitative Data Summary

The following table provides a comparative overview of the estimated yields for the key steps in the discussed synthetic pathways. Actual yields may vary depending on the specific reaction conditions and scale.

| Pathway | Step | Starting Material | Product | Reagents | Estimated Yield |

| From m-Tolunitrile | 1 | m-Tolunitrile | 3-(Bromomethyl)benzonitrile | NBS, AIBN | 70-85% |

| 2a | 3-(Bromomethyl)benzonitrile | 3-(Cyanomethyl)benzonitrile | NaCN, PTC | 80-95% | |

| 2b | 3-(Bromomethyl)benzonitrile | 3-(Cyanomethyl)benzonitrile | K₄[Fe(CN)₆], Pd/Ni catalyst | 75-90% | |

| From 3-Cyanobenzaldehyde | 1 | 3-Cyanobenzaldehyde | 3-Cyanobenzyl Alcohol | NaBH₄ | >90% |

| 2 | 3-Cyanobenzyl Alcohol | 3-(Bromomethyl)benzonitrile | PBr₃ | 70-85% | |

| 3 | 3-(Bromomethyl)benzonitrile | 3-(Cyanomethyl)benzonitrile | NaCN, PTC or K₄[Fe(CN)₆] | 80-95% |

Conclusion

The synthesis of 3-(cyanomethyl)benzonitrile can be efficiently achieved through well-established synthetic routes. The pathway commencing from m-tolunitrile offers a more direct, two-step approach and is often preferred for its atom economy. The alternative route from 3-cyanobenzaldehyde provides flexibility, particularly if this starting material is more readily available or cost-effective. The choice between traditional cyanation with alkali metal cyanides and modern catalytic methods with less toxic cyanide sources will depend on the specific requirements of the synthesis, including safety considerations, cost, and desired purity of the final product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

-

ResearchGate. (2025). Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. [Link]

-

Master Organic Chemistry. (2023). Strecker Synthesis. [Link]

-

Organic Chemistry Portal. (2023). Strecker Synthesis. [Link]

-

Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. [Link]

- Google Patents. (n.d.). Production of 3-(or 4-)cyanobenzaldehyde.

-

Eureka | Patsnap. (n.d.). Synthesis method of 3-cyanobenzaldehyde. [Link]

-

ResearchGate. (2023). Recent catalytic cyanation reactions using alkylnitriles. [Link]

-

Organic Chemistry Portal. (2023). Arenenitrile synthesis by cyanations or substitution. [Link]

-

MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. [Link]

-

AIChE Journal. (2000). Phase transfer catalysis: Chemistry and engineering. [Link]

-

National Center for Biotechnology Information. (2021). Catalytic Cyanation of C–N Bonds with CO2/NH3. [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

- Google Patents. (n.d.). A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

Acta Chimica Sinica. (2017). Cu-Catalyzed Cyanation of Aryl Iodides with Acetonitrile as Cyano Source. [Link]

-

National Center for Biotechnology Information. (2019). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. [Link]

-

Sciencemadness Discussion Board. (2013). Copper catalyzed cyanations of benzyl chlorides with potassium ferrocyanide. [Link]

-

ResearchGate. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. [Link]

-

University of Missouri–St. Louis. (n.d.). 27. A Solvent Free Wittig Reaction. [Link]

-

University of California, Irvine. (n.d.). Solvent Free Wittig Reactions. [Link]

-

Organic Chemistry Portal. (2023). Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

-

ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]

-

ResearchGate. (2025). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. [Link]

Sources

- 1. phasetransfer.com [phasetransfer.com]

- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(Cyanomethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-(cyanomethyl)benzonitrile. As a key intermediate in medicinal chemistry and a versatile building block in organic synthesis, unequivocal structural confirmation of this molecule is paramount.[1][2] This document offers a detailed theoretical prediction of the spectrum, an in-depth interpretation of signal characteristics—chemical shift, integration, and multiplicity—and a field-proven, step-by-step protocol for experimental data acquisition. It is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for rigorous molecular characterization.

Molecular Structure and Proton Environments

3-(Cyanomethyl)benzonitrile (CAS: 16532-78-8, Molecular Formula: C₉H₆N₂) possesses a meta-disubstituted benzene ring.[3][4] This substitution pattern renders all four aromatic protons and the two benzylic methylene protons chemically distinct. The two substituents, a benzonitrile group (-C≡N) and a cyanomethyl group (-CH₂C≡N), are both electron-withdrawing. This electronic influence is critical to understanding the resulting chemical shifts in the ¹H NMR spectrum.[5]

The six protons of the molecule occupy five unique chemical environments, as illustrated in the diagram below.

Figure 1: Molecular structure of 3-(cyanomethyl)benzonitrile with distinct proton environments labeled Hₐ through Hₑ.

Theoretical ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to exhibit two main regions: the aliphatic region containing the methylene proton signal and the aromatic region displaying a complex pattern for the four benzene ring protons.

2.1 Aliphatic Region: Methylene Protons (Hₐ)

-

Chemical Shift (δ): The methylene protons (-CH₂-) are in a benzylic position, which typically results in a chemical shift around 2.2-3.0 ppm. However, the presence of the adjacent, strongly electron-withdrawing cyano group (-C≡N) will cause significant deshielding, shifting this signal further downfield. A predicted chemical shift in the range of 3.8 - 4.2 ppm is expected.

-

Integration: This signal will integrate to 2H , corresponding to the two equivalent methylene protons.

-

Multiplicity: As there are no protons on the adjacent carbon atoms, these protons will not experience spin-spin coupling. Therefore, the signal is expected to be a sharp singlet (s) .[3]

2.2 Aromatic Region: Benzene Protons (Hₑ, Hₑ, Hₑ, Hₑ)

The meta-substitution pattern breaks the symmetry of the ring, making all four aromatic protons (H-2, H-4, H-5, H-6) chemically non-equivalent. Both the -CN and -CH₂CN groups withdraw electron density from the ring, causing all aromatic signals to appear downfield of benzene (δ 7.3 ppm).[5] The analysis of their multiplicity requires considering ortho (³J ≈ 7–9 Hz), meta (⁴J ≈ 1–3 Hz), and para (⁵J ≈ 0–1 Hz) coupling constants.[2][6]

-

H-2 (Hₑ): This proton is situated between the two electron-withdrawing substituents, which should make it the most deshielded aromatic proton. It has two meta-coupled neighbors (H-4 and H-6). It is expected to appear as a triplet (t) or a narrow multiplet due to two similar small meta couplings (⁴J ≈ 2-3 Hz).

-

H-6 (Hₑ): This proton has one ortho neighbor (H-5) and one meta neighbor (H-2). It is expected to appear as a doublet of doublets (dd) .

-

H-4 (Hₑ): Similar to H-6, this proton is coupled to one ortho neighbor (H-5) and one meta neighbor (H-2). It will also appear as a doublet of doublets (dd) .

-

H-5 (Hₑ): This proton has two ortho neighbors (H-4 and H-6). Assuming the coupling constants are similar, it is expected to appear as a triplet (t) or, if the couplings are different, a doublet of doublets.

The overall pattern in the aromatic region (predicted to be 7.5 - 7.9 ppm ) will be a complex multiplet integrating to 4H . The precise assignment of each signal within this multiplet would require advanced 2D NMR experiments (e.g., COSY, HSQC).

Experimental Protocol for ¹H NMR Acquisition

This protocol describes a self-validating system for acquiring a high-quality, high-resolution ¹H NMR spectrum suitable for structural confirmation.

3.1 Materials and Equipment

-

Sample: 3-(cyanomethyl)benzonitrile (5-25 mg)[7]

-

NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), 0.6-0.7 mL[8]

-

Internal Standard: Tetramethylsilane (TMS), typically pre-added to the solvent by the manufacturer.

-

NMR Tube: High-quality, 5 mm thin-walled NMR tube (e.g., Wilmad-LabGlass or Norell), rated for the spectrometer's field strength.[8]

-

Glass Pasteur pipette with a small plug of glass wool.

-

Small vial for sample dissolution.

-

NMR Spectrometer (e.g., 400 MHz or higher).

3.2 Step-by-Step Methodology

-

Sample Preparation: a. Weigh approximately 10-15 mg of 3-(cyanomethyl)benzonitrile into a clean, dry vial. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a few minutes of acquisition time without causing viscosity issues that broaden lineshapes. b. Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial and gently swirl to dissolve the sample completely. c. Place a small, tight plug of glass wool into the neck of a Pasteur pipette. Causality: Filtering the sample is critical. Suspended particulate matter will severely degrade the magnetic field homogeneity (shimming), resulting in broad, poorly resolved peaks.[8] d. Filter the solution through the glass wool plug directly into the NMR tube. The final solvent height should be approximately 5 cm. Causality: This height ensures the sample is correctly positioned within the instrument's detection coil, which is essential for proper shimming and quantitative accuracy. e. Cap the NMR tube securely and label it clearly.

-

Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. Causality: The deuterium lock compensates for any magnetic field drift during the experiment, ensuring stable and accurate chemical shift measurements. c. Shim the magnetic field. This is an automated or manual process to maximize the field homogeneity across the sample volume, resulting in sharp, symmetrical peaks. d. Set the acquisition parameters:

- Pulse Angle: 30-45 degrees (a compromise between signal intensity and faster relaxation).

- Acquisition Time (at): 2-4 seconds.

- Relaxation Delay (d1): 1-2 seconds. Causality: A sufficient relaxation delay ensures that all protons have returned to equilibrium before the next pulse, which is vital for accurate signal integration.

- Number of Scans (ns): 8-16 scans. This is typically sufficient for a sample of this concentration. e. Acquire the Free Induction Decay (FID) data.

-

Data Processing: a. Apply a Fourier Transform to the FID to generate the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in positive, absorptive mode. c. Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0.00 ppm.[7] d. Integrate all signals to determine the relative number of protons for each. e. Analyze and report the chemical shifts, multiplicities, coupling constants, and integrations.

Data Interpretation and Summary

The following table summarizes the predicted ¹H NMR spectral data for 3-(cyanomethyl)benzonitrile.

| Assignment | Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| -CH₂ CN | Hₐ | 3.8 - 4.2 | 2H | Singlet (s) | N/A |

| Ar-H | Hₑ-Hₑ | 7.5 - 7.9 | 4H | Multiplet (m) | Ortho: ~7-9, Meta: ~1-3 |

A Note on Impurities: Common impurities may include residual solvents from synthesis or purification (e.g., ethyl acetate, dichloromethane, acetonitrile). These will appear as characteristic signals (e.g., ethyl acetate: quartet at ~4.1 ppm, triplet at ~1.2 ppm). Unreacted starting materials could also be present and should be considered during analysis.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for the structural confirmation of 3-(cyanomethyl)benzonitrile. The key diagnostic features are a downfield singlet integrating to two protons for the cyanomethylene group and a complex multiplet in the aromatic region integrating to four protons. The specific chemical shifts and coupling patterns are direct consequences of the meta-substitution and the electron-withdrawing nature of the two nitrile functionalities. The rigorous application of the described experimental protocol will yield high-fidelity data, enabling confident characterization for research and development applications.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University website. [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from University of Ottawa website. [Link]

-

Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from Michigan State University website. [Link]

-

PubChem. (n.d.). 3-(Cyanomethyl)benzonitrile. Retrieved from National Institutes of Health website. [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from JoVE website. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from University of Cambridge Department of Chemistry website. [Link]

-

Squarespace. (n.d.). ortho meta para. Retrieved from a Squarespace-hosted site. [Link]

-

ResearchGate. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? Retrieved from ResearchGate website. [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from Chemistry LibreTexts website. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from University of Puget Sound website. [Link]

-

Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2601. [Link]

-

PubChemLite. (n.d.). 3-(cyanomethyl)benzonitrile (C9H6N2). Retrieved from PubChemLite website. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-(Cyanomethyl)benzonitrile | C9H6N2 | CID 519280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

FT-IR spectrum of 3-(Cyanomethyl)benzonitrile

An In-Depth Technical Guide to the FT-IR Spectrum of 3-(Cyanomethyl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(Cyanomethyl)benzonitrile, a dinitrile aromatic compound with significant applications in organic synthesis. As a molecule featuring two distinct nitrile functionalities—one conjugated with the aromatic ring and one insulated by a methylene bridge—its FT-IR spectrum presents a unique and instructive case study. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the vibrational modes, a standardized experimental protocol, and field-proven insights into spectral analysis, thereby upholding the pillars of expertise, authoritativeness, and trustworthiness.

Introduction: The Structural Significance of 3-(Cyanomethyl)benzonitrile

3-(Cyanomethyl)benzonitrile, with CAS Number 16532-78-8 and molecular formula C₉H₆N₂, is a solid aromatic compound featuring a benzene ring meta-substituted with a cyanomethyl group (-CH₂C≡N) and a cyano group (-C≡N).[1][2][3] This unique arrangement of two nitrile groups in different chemical environments makes it a versatile intermediate in medicinal chemistry and organic synthesis.[2] The aromatic nitrile is directly conjugated with the π-system of the benzene ring, while the aliphatic-like nitrile is separated by an sp³-hybridized carbon. This structural distinction is critical, as it leads to different reactivities and, pertinently for this guide, distinct vibrational frequencies in the infrared spectrum.

FT-IR spectroscopy is an indispensable, non-destructive technique for the structural elucidation of such molecules. By probing the vibrational transitions of molecular bonds, it provides a "fingerprint" that is unique to the compound's functional groups and overall structure. For 3-(Cyanomethyl)benzonitrile, FT-IR is particularly powerful for confirming the presence and electronic environment of the two nitrile groups, the substitution pattern of the aromatic ring, and the integrity of the methylene bridge.

Theoretical Vibrational Mode Analysis

The can be deconstructed into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The following analysis is based on established principles of infrared spectroscopy.

C≡N (Nitrile) Stretching Vibrations

The most prominent features in the spectrum are expected to be the stretching vibrations of the two C≡N groups.[2] These typically appear as sharp, strong absorption bands.

-

Aromatic Nitrile (Ar-C≡N): The nitrile group directly attached to the benzene ring is subject to conjugation. This interaction with the aromatic π-system slightly weakens the C≡N bond, lowering its force constant. Consequently, its stretching frequency is expected in the range of 2240–2220 cm⁻¹ .[4]

-

Aliphatic-like Nitrile (-CH₂-C≡N): The cyanomethyl group's nitrile is insulated from the ring's resonance effect by the methylene group. Therefore, it behaves more like a typical saturated nitrile, with its stretching vibration appearing at a higher frequency, generally in the 2260–2240 cm⁻¹ range.[4]

The presence of two distinct, sharp peaks in this region is a key diagnostic indicator for the successful synthesis and purity of 3-(Cyanomethyl)benzonitrile.

C-H Stretching Vibrations

-

Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring gives rise to absorptions at wavenumbers slightly higher than 3000 cm⁻¹. These peaks are typically of weak to medium intensity and are expected in the 3100–3000 cm⁻¹ region.[3][5]

-

Aliphatic C-H Stretch: The methylene (-CH₂-) bridge has symmetric and asymmetric stretching modes. These will appear as medium-intensity bands just below 3000 cm⁻¹, typically in the 2960–2850 cm⁻¹ range.

Aromatic Ring Vibrations

-

C=C Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of characteristic bands in the 1600–1450 cm⁻¹ region.[5][6] These are often seen as two or three sharp peaks of variable intensity and are a reliable indicator of an aromatic system.

-

C-H Out-of-Plane (OOP) Bending: The C-H bending vibrations perpendicular to the plane of the ring are highly diagnostic of the substitution pattern. For a meta-disubstituted benzene ring, strong absorption bands are expected in two regions: 810–750 cm⁻¹ and 690 ± 10 cm⁻¹ (a ring bending mode).[7] The presence of strong peaks in these specific ranges provides compelling evidence for the 1,3-substitution pattern of the molecule.

-

Overtone/Combination Bands: Weak absorptions, known as "overtones," can appear in the 2000–1665 cm⁻¹ region. The pattern of these weak bands is also characteristic of the ring's substitution pattern.[3]

The logical relationship between the molecule's structure and its expected FT-IR signals is illustrated below.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - 3-(cyanomethyl)benzonitrile (C9H6N2) [pubchemlite.lcsb.uni.lu]

- 3. 3-(Cyanomethyl)benzonitrile | C9H6N2 | CID 519280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetonitrile [webbook.nist.gov]

- 5. Benzonitrile [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(Cyanomethyl)benzonitrile | CymitQuimica [cymitquimica.com]

Synonyms for 3-(Cyanomethyl)benzonitrile

An In-depth Technical Guide to 3-(Cyanomethyl)benzonitrile: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-(Cyanomethyl)benzonitrile, a versatile dinitrile compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemical's properties and its utility as a synthetic building block.

Chemical Identity and Nomenclature

3-(Cyanomethyl)benzonitrile is an aromatic organic compound featuring a benzene ring substituted with a cyano group and a cyanomethyl group at the meta-position.[1] This unique arrangement of two nitrile functionalities with different chemical environments makes it a valuable intermediate in organic synthesis.[2]

Synonyms and Identifiers

Precise identification of chemical compounds is critical for research and development. 3-(Cyanomethyl)benzonitrile is known by several synonyms, and it is systematically cataloged with various chemical identifiers. This section provides a comprehensive list of these names and identifiers to ensure accurate communication and sourcing.

| Identifier Type | Identifier | Source |

| IUPAC Name | 3-(cyanomethyl)benzonitrile | PubChem[3] |

| CAS Number | 16532-78-8 | Benchchem, CymitQuimica[1][2] |

| Molecular Formula | C₉H₆N₂ | Benchchem[2] |

| Molecular Weight | 142.16 g/mol | Benchchem[2] |

| InChI Key | OQKZSMMMKYJQJP-UHFFFAOYSA-N | Benchchem[2] |

| SMILES | c1cc(CC#N)cc(c1)C#N | CymitQuimica[1] |

| EC Number | 889-116-8 | PubChem[3] |

| PubChem CID | 519280 | PubChem[3] |

-

3-Cyanophenylacetonitrile

-

Benzeneacetonitrile, 3-cyano-

-

3-Cyanobenzeneacetonitrile

-

m-Cyanophenylacetonitrile

-

Acetonitrile, 2-(3-cyanophenyl)-

-

3-Cyanobenzylcyanide

The following diagram illustrates the relationship between the primary name and its various identifiers.

Caption: Relationship between the primary name and its identifiers.

Physicochemical Properties

3-(Cyanomethyl)benzonitrile is a solid aromatic compound at room temperature.[2] The presence of two polar nitrile groups influences its physical properties, such as melting point, boiling point, and solubility.[1] It is soluble in polar organic solvents and should be stored in a dry, sealed container at room temperature.[2]

| Property | Value |

| Molecular Formula | C₉H₆N₂ |

| Molecular Weight | 142.16 g/mol [2] |

| Physical State | Solid[2] |

| Solubility | Soluble in polar organic solvents[2] |

Reactivity and Synthetic Utility

The two nitrile groups in 3-(cyanomethyl)benzonitrile exhibit different reactivity due to their electronic environments. The aromatic nitrile is attached to an sp²-hybridized carbon of the benzene ring, while the aliphatic nitrile is on a cyanomethyl side chain involving an sp³-hybridized carbon.[2] This difference allows for regioselective reactions, where one nitrile group can be chemically manipulated while the other remains intact.[2] This property is particularly valuable for the sequential synthesis of complex molecules.[2]

Nitrile groups are versatile intermediates that can be converted into various other functional groups, including amines, amides, carboxylic acids, and ketones.[2]

Precursor for Nitrogen-Containing Heterocycles

Dinitriles are common precursors for synthesizing nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry.[2] However, the geometry of the starting material is crucial for intramolecular cyclizations to form fused ring systems. For such transformations, the reacting functional groups need to be in close proximity. Consequently, the ortho isomer, 2-(cyanomethyl)benzonitrile, is more commonly used for these types of reactions to produce structures like isoquinolines.[2]

Biocatalysis and Regioselective Transformations

A notable application of 3-(cyanomethyl)benzonitrile is in biocatalysis. The soil bacterium Rhodococcus rhodochrous LL100-21 can be used to selectively hydrolyze the aromatic nitrile group to a carboxylic acid.[2] This biotransformation produces 3-(cyanomethyl)benzoic acid with high efficiency when the bacterium is grown on benzonitrile or propionitrile.[2][4] This regioselectivity highlights the potential of enzymatic systems in achieving specific chemical modifications that might be challenging through traditional synthetic methods.

Experimental Protocol: Biotransformation using Rhodococcus rhodochrous

The following is a generalized workflow for the regioselective hydrolysis of 3-(cyanomethyl)benzonitrile.

-

Cultivation of Rhodococcus rhodochrous:

-

Prepare a suitable growth medium containing benzonitrile or propionitrile as an inducer for the nitrile-hydrolyzing enzymes.

-

Inoculate the medium with Rhodococcus rhodochrous LL100-21.

-

Incubate under optimal conditions of temperature and agitation to achieve sufficient cell density.

-

-

Biotransformation Reaction:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cells in a buffer solution.

-

Add 3-(cyanomethyl)benzonitrile to the cell suspension.

-

Incubate the reaction mixture, monitoring the conversion of the substrate.

-

-

Product Isolation and Analysis:

-

Separate the bacterial cells from the reaction mixture.

-

Extract the product, 3-(cyanomethyl)benzoic acid, from the supernatant using an appropriate solvent.

-

Purify the product using techniques such as crystallization or chromatography.

-

Analyze the product for purity and yield using methods like HPLC and NMR spectroscopy.

-

The workflow for this biocatalytic process is illustrated below.

Caption: Workflow for the biocatalytic transformation of 3-(Cyanomethyl)benzonitrile.

Applications in Drug Development and Materials Science

As a benzonitrile derivative, 3-(cyanomethyl)benzonitrile belongs to a class of molecules that are extensively studied for their potential applications in pharmaceuticals and materials science.[2] The strong electron-withdrawing nature of the nitrile groups can be utilized to modulate the electronic properties of a molecule, which can lead to improved binding affinity with biological targets.[2] Its structural features suggest its utility in the synthesis of pharmaceuticals and agrochemicals.[1]

Safety and Handling

Nitrile compounds can be toxic and require appropriate safety precautions during handling.[1] It is essential to consult the safety data sheet (SDS) for detailed information on handling, storage, and disposal. This product is intended for research use only and not for human or veterinary diagnostic or therapeutic use.[2]

Conclusion

3-(Cyanomethyl)benzonitrile is a valuable and versatile chemical intermediate with a range of synonyms and identifiers. Its unique structure, with two distinct nitrile groups, allows for regioselective reactions, making it a useful building block in organic synthesis. Its application in biocatalysis for the production of 3-(cyanomethyl)benzoic acid demonstrates the potential of enzymatic transformations in chemical manufacturing. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and reactivity of 3-(cyanomethyl)benzonitrile can open up new avenues for the synthesis of novel and complex molecules.

References

-

3-(Cyanomethyl)benzonitrile. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Alpha-Cyano-Ortho-Tolunitrile. (n.d.). Methylamine Supplier. Retrieved January 10, 2026, from [Link]

-

Benzonitrile, 3-(bromomethyl)-. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(Cyanomethyl)benzonitrile: Starting Materials and Strategic Selections

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the versatile chemical intermediate, 3-(cyanomethyl)benzonitrile. This document provides a detailed exploration of the primary and alternative synthetic routes, emphasizing the rationale behind the selection of starting materials and reaction conditions.

Introduction: The Significance of 3-(Cyanomethyl)benzonitrile

3-(Cyanomethyl)benzonitrile is a valuable bifunctional molecule in organic synthesis.[1] Its structure, featuring both an aromatic nitrile and a cyanomethyl group, allows for selective chemical modifications, making it a crucial building block in the creation of more complex molecules for pharmaceuticals and materials science.[1] The two distinct nitrile groups—one attached to the sp²-hybridized carbon of the benzene ring and the other to an sp³-hybridized carbon in the side chain—exhibit different reactivities, enabling regioselective transformations.[1]

Primary Synthetic Route: From 3-Methylbenzonitrile

The most direct and widely employed synthesis of 3-(cyanomethyl)benzonitrile commences with 3-methylbenzonitrile. This pathway involves a two-step process: benzylic bromination followed by nucleophilic substitution with a cyanide salt.

Step 1: Benzylic Bromination of 3-Methylbenzonitrile

The initial step is the selective halogenation of the benzylic position of 3-methylbenzonitrile to form 3-(bromomethyl)benzonitrile. This reaction is a classic example of a free-radical chain reaction.

Rationale for Reagent Selection:

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination due to its ability to provide a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[2]

-

Radical Initiator: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to initiate the reaction by generating the initial bromine radicals. Light can also serve as an initiator.[1]

Experimental Protocol: Synthesis of 3-(Bromomethyl)benzonitrile

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzonitrile in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to facilitate the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)benzonitrile.

-

Purify the product by recrystallization or column chromatography.

Step 2: Nucleophilic Substitution with Cyanide

The second step involves the conversion of the benzylic bromide to the desired cyanomethyl group via a nucleophilic substitution reaction (Sₙ2) with a cyanide salt.[3][4]

Rationale for Reagent Selection:

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN): These are common and effective sources of the cyanide nucleophile.[3]

-

Solvent: A polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is ideal for Sₙ2 reactions as it solvates the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.[3]

Experimental Protocol: Synthesis of 3-(Cyanomethyl)benzonitrile

-

In a round-bottom flask, dissolve 3-(bromomethyl)benzonitrile in a polar aprotic solvent like DMSO.

-

Add sodium cyanide (1.2 to 1.5 equivalents) portion-wise to the solution, as the reaction can be exothermic.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-90°C) and stir until the starting material is consumed, as monitored by TLC or GC.[3]

-

After cooling to room temperature, pour the reaction mixture into a large volume of ice water to precipitate the product.[3]

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether.[3]

-

Combine the organic extracts and wash them with water and then brine to remove any residual DMSO and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude 3-(cyanomethyl)benzonitrile by column chromatography or recrystallization.

Workflow for the Primary Synthesis of 3-(Cyanomethyl)benzonitrile

Caption: Primary synthesis of 3-(cyanomethyl)benzonitrile from 3-methylbenzonitrile.

Alternative Synthetic Routes

While the pathway from 3-methylbenzonitrile is common, other strategies exist, often dictated by the availability of starting materials or the need to avoid certain reagents.

Sandmeyer Reaction

The Sandmeyer reaction provides a powerful method for introducing a nitrile group onto an aromatic ring.[5][6] This route would typically start from 3-aminobenzyl cyanide.

Reaction Sequence:

-

Diazotization: The primary aromatic amine (3-aminobenzyl cyanide) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt.[6]

-

Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a nitrile group.[5][7]

Rationale and Considerations:

-

Starting Material: The feasibility of this route is highly dependent on the commercial availability and cost of 3-aminobenzyl cyanide.

-

Reaction Conditions: The Sandmeyer reaction requires careful temperature control during the diazotization step to prevent the decomposition of the unstable diazonium salt.[8]

-

Safety: Diazonium salts can be explosive when isolated, so they are typically generated and used in situ.[8]

Palladium-Catalyzed Cyanation of Aryl Halides

Modern cross-coupling chemistry offers another avenue for the synthesis of benzonitriles.[9] Starting from a di-halogenated precursor, such as 3-bromo- or 3-iodobenzyl bromide, a palladium-catalyzed cyanation can be employed.

Reaction Sequence:

-

Selective Cyanation of the Aryl Halide: The more reactive aryl halide can be selectively cyanated using a palladium catalyst, a cyanide source (e.g., zinc cyanide), and a suitable ligand.[9][10]

-

Nucleophilic Substitution at the Benzylic Halide: The remaining benzylic halide can then be converted to the cyanomethyl group as described in the primary route.

Rationale and Considerations:

-

Selectivity: Achieving selective cyanation at the aryl position in the presence of a benzylic halide can be challenging and may require careful optimization of reaction conditions.

-

Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.

-

Cyanide Source: While traditional cyanide salts can be used, less toxic alternatives like zinc cyanide or potassium hexacyanoferrate(II) are often preferred in modern methods.[9][11]

Decision Tree for Synthetic Route Selection

Caption: Decision-making for selecting a synthetic route.

Comparative Analysis of Starting Materials

| Starting Material | Synthetic Route | Key Reagents | Advantages | Disadvantages |

| 3-Methylbenzonitrile | Benzylic Bromination & Nucleophilic Substitution | NBS, Radical Initiator, NaCN/KCN | High-yielding, well-established procedure, readily available starting material. | Use of toxic cyanide salts, radical reaction can sometimes lead to side products. |

| 3-Aminobenzyl Cyanide | Sandmeyer Reaction | NaNO₂, HCl, CuCN | Effective for introducing the aromatic nitrile.[5][6] | Starting material may be less common, diazonium salts are unstable.[8] |

| 3-Bromo- or 3-Iodobenzyl Bromide | Palladium-Catalyzed Cyanation & Nucleophilic Substitution | Pd Catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂) | Milder conditions may be possible, avoids stoichiometric copper salts.[9] | Catalyst cost, potential for side reactions, requires careful optimization. |

Conclusion

The synthesis of 3-(cyanomethyl)benzonitrile is most commonly and efficiently achieved starting from 3-methylbenzonitrile through a two-step sequence of benzylic bromination and nucleophilic substitution. This route is favored due to the high availability of the starting material and the robustness of the reactions involved. However, alternative methods such as the Sandmeyer reaction and palladium-catalyzed cyanation offer valuable options, particularly when the primary starting material is unavailable or when specific functional group tolerances are required. The selection of the optimal synthetic strategy will ultimately depend on a careful evaluation of factors including the cost and availability of starting materials, safety considerations, and the desired scale of the synthesis.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. DOI. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

ResearchGate. Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]

-

Organic Chemistry Portal. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Nucleophilic displacement of a benzylic bromide using sodium cyanide. [Link]

-

Chapter 1. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]

-

MIT Open Access Articles. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]

-

The chemical structure of some biologically important benzonitrile derivatives. [Link]

-

PubChem. 4-Bromo-3-methylbenzonitrile | C8H6BrN | CID 2737494. [Link]

- Google Patents.

-

ResearchGate. Cascade Radical Annulation of 2-Alkynylthio(seleno)anisoles with Acetone or Acetonitrile: Synthesis of 3-Acetomethyl- or Cyanomethyl-Substituted Benzothio(seleno)phenes | Request PDF. [Link]

-

Asian Publication Corporation. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. [Link]

-

PrepChem.com. Synthesis of 3-methylbenzonitrile. [Link]

-

PubChem. 3-[(3-Bromoanilino)methyl]benzonitrile | C14H11BrN2 | CID 28465863. [Link]

- Google Patents. CN104892456A - Method for preparing benzonitrile compound.

- Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.

-

Pearson. Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

Solubility of 3-(Cyanomethyl)benzonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Cyanomethyl)benzonitrile in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(cyanomethyl)benzonitrile (CAS: 16532-78-8), a key building block in medicinal chemistry and organic synthesis.[1] We delve into the physicochemical properties that govern its solubility, explore theoretical principles based on its molecular structure, and present a standardized experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its behavior in various solvent systems.

Introduction: The Synthetic Versatility of 3-(Cyanomethyl)benzonitrile

3-(Cyanomethyl)benzonitrile is an aromatic dinitrile compound featuring a benzene ring substituted with a nitrile group and a cyanomethyl group at the meta-position.[1][2] Its molecular structure offers two distinct and reactive nitrile functionalities—one aromatic and one aliphatic—making it a highly versatile intermediate for the synthesis of complex molecules and pharmaceutical agents.[1] The strong electron-withdrawing nature of the nitrile groups modulates the electronic properties of the molecule, which can be leveraged to enhance binding affinity with biological targets.[1] An understanding of its solubility is paramount for its effective use in reaction chemistry, purification processes like recrystallization, and formulation development.[3]

Physicochemical Profile

A compound's solubility is fundamentally linked to its physical and chemical properties. The key physicochemical parameters for 3-(cyanomethyl)benzonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 16532-78-8 | [4] |

| Molecular Formula | C₉H₆N₂ | [1][4] |

| Molecular Weight | 142.16 g/mol | [1][4] |

| Appearance | Solid | [1] |

| InChIKey | OQKZSMMMKYJQJP-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=CC(=C1)C#N)CC#N | [4] |

Theoretical Principles of Solubility

The solubility of 3-(cyanomethyl)benzonitrile is dictated by the interplay between its molecular structure and the properties of the solvent, a principle often summarized as "like dissolves like".[5][6] The molecule's structure presents a duality: a relatively nonpolar aromatic benzene ring and two highly polar nitrile (C≡N) groups.[2]

-

Polar Moieties: The two nitrile groups are strong hydrogen bond acceptors and introduce significant polarity due to the large dipole moment of the C≡N bond.[2] This polarity facilitates strong dipole-dipole interactions with polar solvents.

-

Nonpolar Moiety: The benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

This dual nature predicts that 3-(cyanomethyl)benzonitrile will exhibit the highest solubility in polar aprotic solvents that can engage in strong dipole-dipole interactions without competing as hydrogen bond donors.

Caption: Intermolecular forces governing solubility.

Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the nitrile groups are maximized, leading to effective solvation.[1][2] |

| Polar Protic | Ethanol, Methanol | Moderate | The solvent's hydrogen bonding network is disrupted by the solute. While some dipole interactions occur, the energy cost is higher than with aprotic solvents. |

| Nonpolar | Hexane, Toluene | Low | The high polarity of the nitrile groups prevents effective solvation by nonpolar solvents, where only weak van der Waals forces are possible.[5] |

| Aqueous | Water | Very Low / Insoluble | The large, nonpolar benzene ring makes the molecule predominantly hydrophobic, overcoming the polarity of the two nitrile groups. |

Experimental Protocol: Determination of Equilibrium Solubility via Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[7] This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Workflow for Solubility Determination

Caption: Standard workflow for the shake-flask method.

Step-by-Step Methodology

-

Materials & Reagents:

-

3-(Cyanomethyl)benzonitrile (purity >98%)

-

Solvents of interest (HPLC grade or equivalent)

-

Scintillation vials with PTFE-lined caps

-

Temperature-controlled orbital shaker/incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

-

Protocol:

-

Step 1: System Preparation: Add an excess amount of solid 3-(cyanomethyl)benzonitrile to a series of vials. The excess is critical to ensure that a saturated solution is formed. Record the exact weight added.

-

Causality: Using an excess of solid ensures that the dissolution process reaches its thermodynamic equilibrium point, defined as the saturation concentration.

-

-

Step 2: Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of the desired organic solvent to each vial. Seal the vials tightly.

-

Step 3: Equilibration: Place the vials in an isothermal shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary experiments should be run to confirm the time required to reach a stable concentration.

-

Causality: Continuous agitation maximizes the solid-liquid surface area, accelerating the dissolution process. A prolonged period ensures that the rate of dissolution equals the rate of precipitation, the definition of equilibrium.

-

-

Step 4: Sedimentation: After the equilibration period, remove the vials from the shaker and place them in a stationary holder at the same constant temperature for at least 4 hours.

-

Causality: This quiescent period allows undissolved solid particles to settle completely, ensuring that only the saturated supernatant is sampled and preventing artificially high results.

-

-

Step 5: Sampling: Carefully withdraw a sample (e.g., 1.0 mL) from the clear upper layer of the solvent using a syringe. Immediately pass the solution through a syringe filter directly into a pre-weighed volumetric flask. This removes any microscopic undissolved particles.

-

Trustworthiness: Filtering is a critical step. Failure to remove fine particulates is a common source of error, leading to an overestimation of solubility.

-

-

Step 6: Quantification: Determine the concentration of 3-(cyanomethyl)benzonitrile in the filtered sample using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standards of known concentrations.

-

Step 7: Data Analysis: Calculate the solubility using the measured concentration and any dilution factors applied. The experiment should be repeated at least in triplicate to ensure reproducibility and to calculate the standard deviation.

-

Conclusion

3-(Cyanomethyl)benzonitrile is a molecule of significant interest in synthetic and medicinal chemistry. Its solubility is governed by its distinct polar nitrile groups and nonpolar aromatic core, rendering it most soluble in polar aprotic solvents. While qualitative assessments provide a useful guide, precise applications demand quantitative data. The detailed shake-flask protocol provided herein offers a robust and reliable framework for researchers to determine the equilibrium solubility of this compound in any organic solvent of interest, facilitating more efficient process development, reaction optimization, and formulation design.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 519280, 3-(Cyanomethyl)benzonitrile. [Link]

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Thompson Rivers University. Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Link]

-

ResearchGate. (2025). Experimental Analysis and Thermodynamic Modelling of Nitroxynil Solubility in pure solvent and binary solvent. [Link]

-

Elsevier. (2021). Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent. Arabian Journal of Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-(Trifluoromethyl)benzonitrile in Modern Chemical Synthesis. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 16532-78-8: 3-(cyanomethyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 3. Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent - Arabian Journal of Chemistry [arabjchem.org]

- 4. 3-(Cyanomethyl)benzonitrile | C9H6N2 | CID 519280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds Utilizing 3-(Cyanomethyl)benzonitrile

Abstract and Introduction